N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a diethylamino group, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide typically involves the reaction of 2-chlorophenylacetonitrile with diethylamine, followed by the addition of 4-methylbenzoyl chloride. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]benzamide
- N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-methylbenzamide
- N-[2-(2-bromophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H25ClN2O |
---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H25ClN2O/c1-4-23(5-2)19(17-8-6-7-9-18(17)21)14-22-20(24)16-12-10-15(3)11-13-16/h6-13,19H,4-5,14H2,1-3H3,(H,22,24) |
InChI Key |
WCGISJPXWBLSRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CNC(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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